Ethyl 5-(1H-indol-3-yl)isoxazole-3-carboxylate
CAS No.:
Cat. No.: VC15926690
Molecular Formula: C14H12N2O3
Molecular Weight: 256.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H12N2O3 |
|---|---|
| Molecular Weight | 256.26 g/mol |
| IUPAC Name | ethyl 5-(1H-indol-3-yl)-1,2-oxazole-3-carboxylate |
| Standard InChI | InChI=1S/C14H12N2O3/c1-2-18-14(17)12-7-13(19-16-12)10-8-15-11-6-4-3-5-9(10)11/h3-8,15H,2H2,1H3 |
| Standard InChI Key | JMVKJTXQHTVLAI-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=NOC(=C1)C2=CNC3=CC=CC=C32 |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
Ethyl 5-(1H-indol-3-yl)isoxazole-3-carboxylate (molecular formula: ) features a planar indole system (a bicyclic structure comprising a benzene ring fused to a pyrrole) linked to a five-membered isoxazole ring. The isoxazole moiety contains two heteroatoms (oxygen and nitrogen) at positions 1 and 2, respectively, while the ethyl ester group at position 3 enhances lipophilicity .
Physicochemical Characteristics
Key properties include:
| Property | Value | Source |
|---|---|---|
| Molar Mass | 280.26 g/mol | |
| Density | 1.177 g/cm³ | |
| Boiling Point | 219°C | |
| Flash Point | 87°C | |
| pKa | -5.43 (predicted) | |
| Solubility | Low in water, soluble in DMSO |
The compound’s low solubility in aqueous media limits its bioavailability, necessitating structural modifications for drug development.
Synthesis and Optimization
Reaction Pathways
The synthesis involves multi-step reactions, as outlined below:
Isoxazole Ring Formation
The core isoxazole ring is synthesized via 1,3-dipolar cycloaddition between an indole-derived alkyne and a nitrile oxide. This metal-free approach, reported by Kumar et al., achieves yields of 65–80% under mild conditions .
Esterification
Ethyl esterification is performed using ethyl chloroformate in the presence of a base (e.g., triethylamine), yielding the final product with >90% purity.
Hydrolysis to Carboxylic Acid
For derivatives requiring enhanced polarity, hydrolysis with lithium hydroxide (LiOH) converts the ester to a carboxylic acid () .
Structural Characterization
Nuclear magnetic resonance (NMR) spectroscopy confirms the structure:
-
-NMR (DMSO-): δ 8.21 (s, 1H, indole NH), 7.39–7.29 (m, 2H, aromatic), 6.96 (s, 1H, isoxazole CH) .
-
-NMR: Peaks at δ 169.2 (ester carbonyl), 162.0 (isoxazole C-O) .
Biological Activities and Mechanisms
| Compound | IC₅₀ (μM) – Huh7 | IC₅₀ (μM) – MCF7 | IC₅₀ (μM) – HCT116 |
|---|---|---|---|
| 5u | 8.3 ± 0.8 | 11.4 ± 0.2 | 8.0 ± 1.0 |
| Doxorubicin | 0.22 ± 0.02 | 0.14 ± 0.05 | 0.23 ± 0.02 |
Compound 5u induced G0/G1 phase arrest in Huh7 cells and reduced CDK4 expression by 40%, suggesting a mechanism linked to cell cycle regulation .
Enzymatic Interactions
Preliminary docking studies indicate affinity for:
Comparative Analysis with Structural Analogs
Isoxazole Derivatives
Indole-Based Hybrids
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